molecular formula C12H15BrO2 B1525940 Tert-butyl 5-bromo-2-methylbenzoate CAS No. 1202551-75-4

Tert-butyl 5-bromo-2-methylbenzoate

Cat. No.: B1525940
CAS No.: 1202551-75-4
M. Wt: 271.15 g/mol
InChI Key: YROBYZPUNZSEFZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-methylbenzoate is a brominated aromatic ester featuring a tert-butyl ester group at the para position, a methyl substituent at the ortho position (C2), and a bromine atom at the meta position (C5) on the benzene ring. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

tert-butyl 5-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-5-6-9(13)7-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROBYZPUNZSEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202551-75-4
Record name tert-butyl 5-bromo-2-methylbenzoate
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Biological Activity

Tert-butyl 5-bromo-2-methylbenzoate is an organic compound with significant potential in various biological and chemical applications. Its structure, characterized by a bromine atom and a tert-butyl ester group, positions it uniquely for interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}BrO2_2
  • SMILES Notation : CC1=C(C=C(C=C1)Br)C(=O)OC(C)(C)C
  • InChI Key : YROBYZPUNZSEFZ-UHFFFAOYSA-N

The compound features a bromine substituent on the benzene ring, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways. The bromine atom may enhance binding through halogen bonding.
  • Protein-Ligand Interactions : The tert-butyl ester group allows for favorable interactions with protein surfaces, potentially modulating protein functions.
  • Hydrogen Bonding : The presence of functional groups enables the formation of hydrogen bonds with biological molecules, influencing their structural stability and activity.

Biological Studies

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes .

Case Studies

A notable case study involved the use of this compound in cancer research:

  • Cancer Cell Line Studies : In vitro experiments using human cancer cell lines demonstrated that the compound could induce apoptosis (programmed cell death) in certain types of cancer cells. This effect was attributed to the compound's ability to modulate signaling pathways involved in cell survival .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Methyl 5-bromo-2-methylbenzoateLacks tert-butyl groupLimited enzyme inhibition
Tert-butyl 4-bromo-2-methylbenzoateDifferent bromine positionVaries in reactivity
Tert-butyl 5-amino-3-bromo-2-methylbenzoateContains amino groupEnhanced binding affinity

This comparison highlights how structural variations influence biological activities and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 5-bromo-2-methylbenzoate
  • Structure : Differs in the ester group (methyl vs. tert-butyl).
  • Properties : Lower molecular weight (229.07 g/mol) and reduced steric hindrance compared to the tert-butyl analog. The methyl ester is more polar, leading to higher solubility in polar solvents. Purity in commercial samples exceeds 97.0% (GC) .
  • Applications : Used in similar synthetic pathways but may lack the tert-butyl group’s stabilizing effects in transition states during nucleophilic substitutions.
tert-Butyl 4-bromo-2-fluorobenzoate
  • Structure : Bromine at C4 and fluorine at C2 vs. bromine at C5 and methyl at C2.
  • Properties : Fluorine’s electron-withdrawing effect increases electrophilicity at the aromatic ring, enhancing reactivity in halogen-exchange reactions. Similarity score: 0.94 (structural similarity to tert-butyl 5-bromo-2-methylbenzoate) .
  • Applications : Preferred in fluorinated drug intermediates, where electronic tuning is critical.
Ethyl 5-bromo-2-fluorobenzoate
  • Structure : Ethyl ester and fluorine at C2 vs. tert-butyl ester and methyl at C2.
  • Properties: Ethyl group balances lipophilicity and reactivity.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling/Melting Point* Solubility
This compound 271.14 tert-butyl, Br, CH₃ Not reported Low in water; high in organic solvents
Methyl 5-bromo-2-methylbenzoate 229.07 CH₃, Br, CH₃ Not reported Moderate in DCM, THF
tert-Butyl 4-bromo-2-fluorobenzoate 273.08 tert-butyl, Br, F Not reported Similar to tert-butyl analogs

*Note: Specific melting/boiling points are unavailable in the provided evidence but inferred from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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